Cas no 2944031-11-0 (3-Quinolineethanol, 6-bromo-2-methoxy-α-1-naphthalenyl-β-phenyl-α-2-propen-1-yl-, (αR,βS)-)

2944031-11-0 structure
Nom du produit:3-Quinolineethanol, 6-bromo-2-methoxy-α-1-naphthalenyl-β-phenyl-α-2-propen-1-yl-, (αR,βS)-
Numéro CAS:2944031-11-0
Le MF:C31H26BrNO2
Mégawatts:524.447647571564
CID:6636844
3-Quinolineethanol, 6-bromo-2-methoxy-α-1-naphthalenyl-β-phenyl-α-2-propen-1-yl-, (αR,βS)- Propriétés chimiques et physiques
Nom et identifiant
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- 3-Quinolineethanol, 6-bromo-2-methoxy-α-1-naphthalenyl-β-phenyl-α-2-propen-1-yl-, (αR,βS)-
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- Piscine à noyau: 1S/C31H26BrNO2/c1-3-18-31(34,27-15-9-13-21-10-7-8-14-25(21)27)29(22-11-5-4-6-12-22)26-20-23-19-24(32)16-17-28(23)33-30(26)35-2/h3-17,19-20,29,34H,1,18H2,2H3/t29-,31-/m0/s1
- La clé Inchi: MGIATIKYLWHJMI-SMCANUKXSA-N
- Sourire: N1C2C(=CC(Br)=CC=2)C=C([C@H](C2=CC=CC=C2)[C@@](C2=C3C(C=CC=C3)=CC=C2)(CC=C)O)C=1OC
Propriétés expérimentales
- Dense: 1.339±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Point d'ébullition: 651.2±55.0 °C(Predicted)
- Le PKA: 13.06±0.29(Predicted)
3-Quinolineethanol, 6-bromo-2-methoxy-α-1-naphthalenyl-β-phenyl-α-2-propen-1-yl-, (αR,βS)- Littérature connexe
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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